5-(Difluoromethyl)pyrazine-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves several steps and intermediates. One method includes the reaction of pyrazine-2-carboxylic acid with difluoromethylating agents under specific conditions . The reaction typically requires the use of catalysts and controlled temperatures to ensure the proper formation of the difluoromethyl group. Industrial production methods may involve large-scale reactions in specialized reactors to achieve high yields and purity.
Chemical Reactions Analysis
5-(Difluoromethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Difluoromethyl)pyrazine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers use it to study the effects of difluoromethyl groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
5-(Difluoromethyl)pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyrazine-2-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
Pyrazine-2-carboxylic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
5-(Difluoromethyl)pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(difluoromethyl)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWJPTNAOQSWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174321-06-2 | |
Record name | 5-difluoromethympyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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